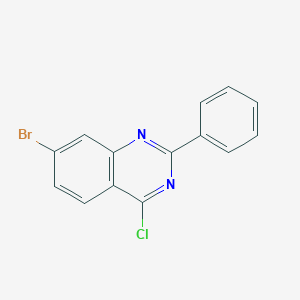

7-Bromo-4-chloro-2-phenylquinazoline

Description

Properties

IUPAC Name |

7-bromo-4-chloro-2-phenylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJZNGSRNJLEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695409 | |

| Record name | 7-Bromo-4-chloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887592-38-3 | |

| Record name | 7-Bromo-4-chloro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-2-phenylquinazoline typically involves the reaction of 4-chloro-2-phenylquinazoline with brominating agents. One common method is the bromination of 4-chloro-2-phenylquinazoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-2-phenylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substituted Quinazolines: Products with various functional groups replacing the bromine or chlorine atoms.

Quinazoline N-oxides: Formed through oxidation reactions.

Dihydroquinazolines: Resulting from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and glioblastoma (T98G). For instance, a study reported that specific derivatives of quinazoline, including 7-bromo-4-chloro-2-phenylquinazoline, demonstrated significant inhibition of cell proliferation at concentrations as low as 50 µM. Notably, certain derivatives showed IC50 values as low as 0.85 µM against MGC-803 cells, indicating potent antitumor activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases crucial for cell signaling pathways. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis. Flow cytometric analysis has confirmed that treatment with certain derivatives results in significant apoptosis in cancer cells, evidenced by increased Annexin V positivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the compound's structure can significantly influence its biological activity. For example:

| Substituent Position | Type | Effect |

|---|---|---|

| C-6 | Electron-withdrawing | Enhances antiproliferative activity |

| C-7 | Electron-withdrawing | Improves binding affinity to kinase targets |

These findings suggest that strategic modifications can optimize the compound's efficacy against various cancer types .

Biological Applications

Enzyme Inhibition

Research has indicated that this compound can inhibit specific enzymes involved in critical biological processes. For instance, it has shown potential as a DPP4 inhibitor, with some derivatives demonstrating suppression activity in the range of 9–30 µM against the DPP4 enzyme. The kinetic studies suggest a competitive inhibitory mode for the most potent compounds .

Agrochemical Applications

Beyond medicinal uses, this compound is also being explored for its applications in agrochemicals. Its selective action can be beneficial in crop protection products, where it may act effectively at lower concentrations while minimizing environmental impact .

Antitumor Activity

A comprehensive study evaluated various quinazoline derivatives, including this compound, against multiple cancer cell lines:

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MGC-803 | 0.85 | High cytotoxicity |

| HCT-116 | Not specified | Active |

| MCF-7 | Not active | No significant inhibition |

This study highlights the compound's potential role in developing new anticancer therapies .

Apoptosis Induction

Further investigations into the apoptotic effects revealed that treatment with specific derivatives led to significant apoptosis in MGC-803 cells. Flow cytometric analysis indicated increased Annexin V positivity among treated cells, confirming the induction of apoptosis .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2-phenylquinazoline involves the inhibition of specific enzymes and receptors. It targets kinases involved in cell signaling pathways, leading to the disruption of cancer cell growth and proliferation. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between this compound and its closest analogs:

Functional and Application-Based Comparisons

Electrophilic Reactivity :

- The bromine and chlorine atoms in this compound facilitate nucleophilic aromatic substitution (NAS) reactions. Analogs like 7-bromo-4-chloro-2-methylquinazoline (CAS 1166378-30-8) exhibit similar reactivity but reduced steric shielding due to the smaller methyl group .

Solubility and Polarity :

- The phenyl group in the target compound contributes to lipophilicity, making it suitable for membrane permeability in drug design. Analogs with polar groups (e.g., 5-bromo-2-methylquinazolin-4-ol, CAS 147006-47-1) show improved aqueous solubility due to the hydroxyl substituent .

- 7-Bromo-2-methylquinazolin-4(3H)-one (CAS 5426-59-5) exhibits intermediate polarity, balancing solubility and lipophilicity .

Research Findings and Trends

- Synthetic Utility : Halogenated quinazolines are pivotal intermediates in drug discovery. For example, this compound serves as a precursor for Suzuki-Miyaura coupling reactions to introduce aryl/heteroaryl groups .

Biological Activity

7-Bromo-4-chloro-2-phenylquinazoline is a heterocyclic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.03 g/mol. The compound features a quinazoline core with bromine at position 7, chlorine at position 4, and a phenyl group at position 2. This unique structural arrangement enhances its reactivity and biological activity.

The biological activity of this compound primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation. It binds to the ATP-binding site of these kinases, preventing phosphorylation and activation of downstream signaling pathways that promote cell growth and survival.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notable findings include:

- Cell Line Testing : In studies evaluating its effects on human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and glioblastoma (T98G) cell lines, the compound inhibited cell proliferation by over 75% in certain cases at a concentration of 50 µM .

| Cell Line | IC50 (µM) | Proliferation Inhibition (%) |

|---|---|---|

| HCT-116 | Not specified | >75% |

| MCF-7 | Not active | 0% |

| T98G | Not specified | >75% |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. It has been tested against various bacterial strains, showing potential as an antibacterial agent. The presence of halogens in its structure is believed to enhance its antimicrobial potency .

Case Studies

- Anticancer Research : A study conducted on the compound's effects on cancer cells revealed that it significantly reduced tumor growth in animal models when administered at specific dosages. The study highlighted its potential as a lead compound in drug development targeting cancer therapies.

- Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against Gram-positive bacteria, where it displayed notable antibacterial activity comparable to standard antibiotics .

Comparative Analysis

When compared with structurally similar compounds, such as 4-Chloro-2-phenylquinazoline and 2-Phenylquinazoline , this compound exhibits enhanced biological activities due to the dual halogen substitution. This modification allows for greater chemical reactivity and potential for further functionalization in medicinal chemistry applications.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Dual halogen substitution | Strong anticancer and antimicrobial activity |

| 4-Chloro-2-phenylquinazoline | Lacks bromine | Moderate anticancer activity |

| 2-Phenylquinazoline | Simpler structure | Limited biological activity |

Q & A

Basic: What are the standard synthetic routes for preparing 7-bromo-4-chloro-2-phenylquinazoline, and how can purity be ensured?

Methodological Answer:

A common approach involves reacting 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amines or amides under reflux in glacial acetic acid for 3–4 hours. Post-reaction, the product is recrystallized using ethanol to enhance purity. Thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1) as the mobile phase and UV visualization ensures homogeneity . For intermediates like benzoxazines, phenols are condensed with amines under controlled conditions . Purity validation via HPLC (>95%) and NMR (e.g., δ 7.39–8.11 ppm for aromatic protons) is critical .

Basic: Which analytical techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.3–8.1 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.51 ppm) .

- FT-IR Spectroscopy: Detects functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., m/z 349.5 for C₁₄H₈BrClN₂) .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Methodological Answer:

Anticonvulsant activity is assessed using in vivo models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Doses (30–100 mg/kg) are administered intraperitoneally to rodents, with seizure suppression and latency periods recorded. CNS depressant activity is measured via locomotor activity tests. In vitro antibacterial assays (e.g., MIC against S. aureus or E. coli) use broth dilution methods .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in quinazoline derivatization?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-chloro position .

- Catalysis: Pd-mediated cross-coupling (e.g., Suzuki for aryl substitutions) improves regioselectivity .

- Temperature Control: Reflux (~110°C) in acetic acid minimizes side reactions during cyclization .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining yields >70% .

Advanced: How should researchers address contradictory data on substituent effects in quinazoline bioactivity?

Methodological Answer:

Contradictions (e.g., enhanced vs. reduced anticonvulsant activity with electron-withdrawing groups) require systematic analysis:

- Structure-Activity Relationship (SAR): Compare halogen (Br, Cl) positioning using molecular docking (e.g., GABA receptor binding) .

- Meta-Analysis: Pool data from multiple studies (e.g., MES test ED₅₀ values) to identify trends .

- In Silico Profiling: Use tools like AutoDock to predict binding affinities and rationalize discrepancies .

Advanced: What computational strategies are used to model the pharmacokinetics of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate blood-brain barrier permeability using logP values (~3.2) and polar surface area (<90 Ų) .

- ADMET Prediction: SwissADME or pkCSM tools estimate absorption (Caco-2 permeability >0.9) and toxicity (hepatotoxicity risk via cytochrome inhibition) .

- Docking Studies: AutoDock Vina evaluates interactions with targets (e.g., GABAₐ receptors) using PDB structures .

Advanced: What safety and regulatory considerations apply to handling this compound?

Methodological Answer:

- Safety Protocols: Use PPE (gloves, goggles) due to corrosive hazards (UN3261 classification) .

- Regulatory Compliance: Ensure compliance with REACH (no SVHC listing) and OSHA standards for organic chlorides .

- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced: What emerging applications justify further research on this compound?

Methodological Answer:

- Therapeutic Targets: Antibacterial (MIC = 12.5 µg/mL against B. subtilis) and anthelmintic activity (IC₅₀ = 8 µM) .

- Materials Science: As a precursor for fluorescent probes (e.g., rhodamine derivatives) via Suzuki coupling .

- Enzyme Inhibition: Potential kinase inhibition (e.g., EGFR) demonstrated via in silico Kᵢ values <100 nM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.